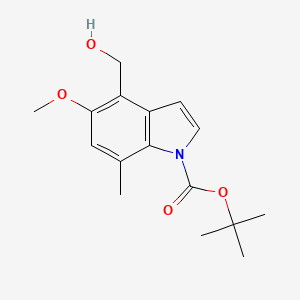

![molecular formula C15H13ClO B6315643 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1462937-60-5](/img/structure/B6315643.png)

4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Overview

Description

Biphenyl compounds are a class of organic compounds that consist of two benzene rings connected by a single bond . They are used in various applications, including as intermediates in organic synthesis .

Synthesis Analysis

Biphenyl compounds can be synthesized through various methods. One common method is the Suzuki coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . Another method is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid .Molecular Structure Analysis

The molecular structure of biphenyl compounds consists of two benzene rings connected by a single bond . The presence of the benzene rings gives these compounds aromatic properties.Chemical Reactions Analysis

Biphenyl compounds can undergo various chemical reactions. One common type of reaction is electrophilic aromatic substitution, where an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of biphenyl compounds depend on their specific structure. For example, the compound 1,1’-Biphenyl, 2-chloro- has a molecular weight of 188.653 .Mechanism of Action

Target of Action

It’s known that similar biphenyl compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to participate in various palladium catalyzed cross-coupling reactions, c-c, c-n, and c-o bond formation reactions, and suzuki-miyaura coupling reactions .

Pharmacokinetics

Similar compounds have been used in the preparation of drugs like venetoclax , which suggests that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have been used in the preparation of drugs like venetoclax , which is a potent and selective BCL-2 inhibitor with potent antitumour activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde. For example, the compound’s reactivity can be influenced by the presence of weak phosphate or carbonate bases . Additionally, factors such as temperature, pH, and the presence of other substances can also affect the compound’s stability and efficacy.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively easy to obtain. It is also relatively stable and has a long shelf life. However, it is important to note that the compound can be toxic in high concentrations, and it should be handled with caution.

Future Directions

There are a variety of future directions in which 4-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde can be used. It can be used to study the effects of drugs on the body, as well as the effects of environmental toxins on the body. It can also be used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used to study the mechanism of action of cytochrome P450, as well as its inhibition by other drugs and chemicals. Finally, it can be used in the development of new drugs and therapies.

Scientific Research Applications

4-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies as a reagent. It is used to study the effects of a variety of drugs on the body, as well as the effects of environmental toxins on the body.

Safety and Hazards

properties

IUPAC Name |

4-(4-chlorophenyl)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENYYEAIWOXAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)Cl)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6315562.png)

![7-Methoxy-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6315587.png)

![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)

![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)